Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoic acid, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
- Methyl 2-(4-chloro-2-fluorophenyl)acetate
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- 4-Chloro-2-fluorobenzenemethanol
Comparison: Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate is unique due to its dioxobutanoate moiety, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of two carbonyl groups in the dioxobutanoate structure allows for different reactivity patterns, such as the ability to undergo specific oxidation and reduction reactions that may not be possible with simpler esters like Methyl 2-(4-chloro-2-fluorophenyl)acetate.
Biological Activity
Methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate, also known by its CAS number 2411255-85-9, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₉ClF O₄
- Molecular Weight : 258.63 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 336.9 ± 22.0 °C at 760 mmHg
- Flash Point : 152.4 ± 17.2 °C
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Antiproliferative Effects : Similar compounds have shown activity against various cancer cell lines by inducing apoptosis and blocking cell cycle progression at specific phases (e.g., G2/M phase) .
- Enzyme Inhibition : The compound may interact with certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
- Receptor Binding : Preliminary studies suggest that the compound may have affinity for specific receptors, influencing physiological responses related to stress and metabolism .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity Type | Observed Effect | Reference |
---|---|---|
Antiproliferative | Induces apoptosis in cancer cells | |
Enzyme Interaction | Potential inhibition of metabolic enzymes | |
Receptor Affinity | Possible binding to CRF receptors |
Case Studies
- Cancer Cell Lines : A study evaluated the effects of various derivatives of dioxobutanoate compounds on cancer cell lines, demonstrating significant antiproliferative activity and apoptosis induction in treated cells compared to controls .
- Metabolic Stability : Research on similar compounds highlighted their metabolic pathways and stability in human liver microsomes, indicating that structural modifications could enhance or reduce their biological activity .
- Toxicological Assessments : Toxicity studies have shown that exposure to certain chlorinated compounds can lead to adverse health effects, including hematuria and other symptoms associated with urinary tract irritation . While specific data on this compound toxicity is limited, caution is advised based on the behavior of structurally related compounds.
Properties
IUPAC Name |
methyl 4-(4-chloro-2-fluorophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHOUXWFAHCIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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